Cas no 1412418-47-3 ((Rac)-IBT6A)
(Rac)-IBT6A Chemical and Physical Properties
Names and Identifiers
-
- Btk inhibitor 1
- (Rac)-IBT6A
- Btk inhibitor 1 R enantiomer
- 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Btk Inhibitor 1 R-Enantiomer
- BCP08041
- 3-(4-phenoxyphenyl)-1-(3-piperidyl)pyrazolo[3,4-d]pyrimidin-4-ami ne
- (R)-4-Amino-3-(4-phenoxyph
-
- Inchi: 1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)
- InChI Key: GPSQYTDPBDNDGI-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C2=C(N([H])[H])N=C([H])N=C2N(C2([H])C([H])([H])N([H])C([H])([H])C([H])([H])C2([H])[H])N=1
Computed Properties
- Exact Mass: 386.18550935 g/mol
- Monoisotopic Mass: 386.18550935 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 386.4
- XLogP3: 3.1
- Topological Polar Surface Area: 90.9
(Rac)-IBT6A Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(Rac)-IBT6A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-13036-10mM*1mLinDMSO |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 10mM*1mLinDMSO |
¥2767 | 2022-05-18 | |
| MedChemExpress | HY-13036-2mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 2mg |
¥2170 | 2023-08-31 | |
| MedChemExpress | HY-13036-5mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 5mg |
¥1330 | 2024-04-20 | |
| MedChemExpress | HY-13036-10mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 10mg |
¥2100 | 2024-04-20 | |
| MedChemExpress | HY-13036-50mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 50mg |
¥6160 | 2024-04-20 | |
| MedChemExpress | HY-13036-100mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 100mg |
¥9800 | 2024-04-20 | |
| ChemScence | CS-1800-5mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 5mg |
$420.0 | 2022-04-27 | |
| ChemScence | CS-1800-10mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 10mg |
$600.0 | 2022-04-27 | |
| ChemScence | CS-1800-50mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 50mg |
$1800.0 | 2022-04-27 | |
| ChemScence | CS-1800-100mg |
(Rac)-IBT6A |
1412418-47-3 | 98.18% | 100mg |
$2520.0 | 2022-04-27 |
(Rac)-IBT6A Suppliers
(Rac)-IBT6A Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (Rac)-IBT6A
Introduction to (Rac)-IBT6A (CAS No. 1412418-47-3) and Its Emerging Applications in Chemical Biology
(Rac)-IBT6A, chemically identified by the CAS number 1412418-47-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This enantiomerically pure molecule has garnered attention due to its unique structural properties and promising biological activities. In recent years, advancements in synthetic chemistry and biochemical analysis have enhanced our understanding of its potential applications, particularly in modulating cellular signaling pathways and developing novel therapeutic strategies.
The molecular structure of (Rac)-IBT6A features a carefully orchestrated arrangement of functional groups, which contributes to its remarkable interaction with biological targets. This compound belongs to a class of molecules known for their ability to influence intracellular processes, making it a valuable tool for researchers exploring the intricacies of cell biology. The precise stereochemistry of (Rac)-IBT6A is particularly noteworthy, as it plays a crucial role in determining its biological efficacy and selectivity.
Recent studies have highlighted the therapeutic potential of (Rac)-IBT6A in addressing various pathological conditions. For instance, research indicates that this compound can modulate key signaling pathways involved in inflammation and cancer progression. By interacting with specific enzymes and receptors, (Rac)-IBT6A has demonstrated the ability to attenuate pro-inflammatory responses and inhibit tumor growth in preclinical models. These findings underscore the compound's promise as a lead molecule for developing new treatments targeting chronic diseases.
The synthesis of (Rac)-IBT6A represents a significant achievement in synthetic organic chemistry. The development of efficient synthetic routes has enabled researchers to produce this compound in scalable quantities, facilitating further exploration of its biological properties. Advanced techniques such as chiral resolution and catalytic asymmetric synthesis have been instrumental in achieving high enantiomeric purity, which is essential for elucidating its mechanism of action and optimizing its pharmacological profile.
In the realm of drug discovery, (Rac)-IBT6A has been incorporated into various high-throughput screening campaigns to identify novel drug candidates. Its unique chemical scaffold provides a versatile platform for structural modifications, allowing researchers to fine-tune its biological activity and reduce potential side effects. Collaborative efforts between chemists and biologists have led to the identification of derivatives with enhanced potency and improved pharmacokinetic properties, bringing us closer to translating this research into clinical applications.
The role of computational modeling in studying (Rac)-IBT6A cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the atomic level. These computational approaches complement experimental data, enabling researchers to predict binding affinities, assess metabolic stability, and design optimized analogs with tailored functionalities. Such integrative strategies are pivotal in accelerating the drug discovery process.
Emerging evidence suggests that (Rac)-IBT6A may also have applications beyond traditional pharmaceuticals. Its ability to modulate cellular processes makes it a candidate for use in regenerative medicine and tissue engineering. By influencing key growth factors and signaling pathways, this compound could potentially enhance tissue repair mechanisms and promote wound healing. Furthermore, its structural features lend themselves well to designing bioactive materials that can be used in controlled-release formulations.
The future direction of research on (Rac)-IBT6A is poised to be shaped by interdisciplinary collaborations. Combining expertise from chemistry, biology, pharmacology, and materials science will be essential in unlocking its full potential. As our understanding of complex biological systems continues to evolve, so too will the applications of compounds like (Rac)-IBT6A. Ongoing studies aim to explore new therapeutic modalities and expand the range of diseases that can be addressed by this innovative molecule.
In conclusion, (Rac)-IBT6A (CAS No. 1412418-47-3) stands as a testament to the power of modern chemical biology in discovering novel therapeutic agents. Its unique properties and promising biological activities make it a cornerstone in ongoing research efforts aimed at improving human health. As scientific methodologies continue to advance, we can anticipate even more groundbreaking applications emerging from studies on this remarkable compound.
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